1,3,5,7-四硝基金刚烷

描述

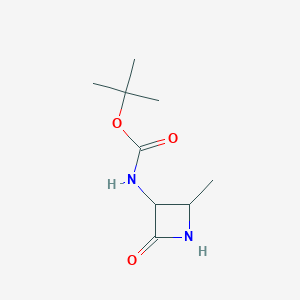

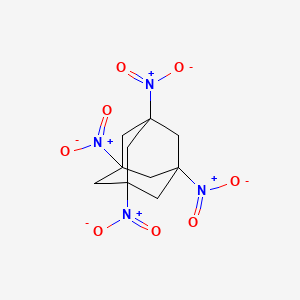

1,3,5,7-Tetranitroadamantane is a chemical compound with the molecular formula C10H12N4O8 . It is a derivative of adamantane, a type of diamondoid, which are cage-like structures made of carbon and hydrogen .

Synthesis Analysis

The synthesis of 1,3,5,7-Tetranitroadamantane has been reported in the literature . The reaction of 1,3,5,7-tetramethyladamantane with fuming nitric acid leads to a mixture of 1,3,5,7-tetramethyladamantane-2,6-dione and syn/anti-6-nitroxy-1,3,5,7-tetramethyladamantan-2-one .

Molecular Structure Analysis

The molecular structure of 1,3,5,7-Tetranitroadamantane is based on the adamantane core, which is a cage-like structure made of carbon and hydrogen . The tetranitro groups are attached to the carbon atoms of the adamantane core .

Chemical Reactions Analysis

The reaction of 1,3,5,7-tetramethyladamantane with fuming nitric acid leads to the formation of 1,3,5,7-tetramethyladamantane-2,6-dione and syn/anti-6-nitroxy-1,3,5,7-tetramethyladamantan-2-one . This reaction involves the bridging carbon atoms, as there are no free bridgehead positions in the core .

Physical And Chemical Properties Analysis

1,3,5,7-Tetranitroadamantane has a molecular weight of 316.224 Da . Its physical properties such as melting point and density are reported as 361-363 °C and 1.68±0.1 g/cm3, respectively .

科学研究应用

合成与修饰

- TNA 是使用改良的索洛特路线从金刚烷合成的。该方法包括溴化、卤素交换碘化、酰胺化、水解和氧化。值得注意的是,与传统方法相比,该工艺显着缩短了反应时间并提高了产率 (廖亚琼,2011 年)。

质谱分析

- 一项关于 TNA 和其他硝基金刚烷的质谱碎片化途径的研究表明,碎片化始于 NO2 基团的损失,随后是烃结构的分解 (J. Yinon & S. Bulusu,1986 年)。

高能材料中的灵敏度和性能

- 关于高能材料 (EM) 对各种刺激(冲击、震动、摩擦等)的敏感性的研究讨论了分子结构与引发反应性之间的关系。作为 EM 的 TNA 表明,爆炸强度的增加通常伴随着敏感性的增加,尽管有例外 (S. Zeman & M. Jungová,2016 年)。

反应研究

- 四甲基金刚烷与硝酸的反应虽然没有直接研究 TNA,但提供了有关类似金刚烷衍生物反应性的背景。本研究重点介绍了金刚烷衍生物呈现的独特的反应性挑战,这可能与理解 TNA 的性质有关 (Y. Klimochkin & E. Ivleva,2021 年)。

理论研究和预测

- 包括 TNA 在内的多硝基金刚烷的理论研究探索了合成方法和爆轰性能。本研究提供了对 TNA 及相关化合物在高能应用中的潜力的见解 (D. ya,2014 年)。

热爆炸与危害建模

- 一项关于包括 TNA 在内的高能材料的热分解和爆炸危害的研究,提供了对这些材料的安全储存条件和相关风险的见解。本研究对于了解处理 TNA 的安全方面至关重要 (Chun-Ping Lin 等人,2010 年)。

未来方向

作用机制

Target of Action

1,3,5,7-Tetranitroadamantane is a type of cage compound, similar to hexanitroadamantane (HNA) and hexanitrohexaazaisowurtzitane (HNIW, CL-20) . These compounds are known for their energetic properties, making them important in the field of energetic materials . The primary targets of these compounds are the structures they interact with during detonation .

Mode of Action

The mode of action of 1,3,5,7-Tetranitroadamantane involves the introduction of energetic substituents on the cage skeleton, which can improve their energetic performance . The compound’s interaction with its targets results in a detonation, releasing a large amount of energy .

Biochemical Pathways

The biochemical pathways affected by 1,3,5,7-Tetranitroadamantane are primarily related to its detonation properties. The compound’s detonation properties are predicted using the modified Kamlet-Jacobs equations according to the largest exothermic principle . The detonation process involves the rapid release of energy, which can affect various biochemical pathways.

Pharmacokinetics

The compound’s density and heat of formation, which are important factors in its detonation properties, have been calculated .

Result of Action

The result of the compound’s action is a powerful detonation. The detonation velocities and pressures increase quickly as more fluorine-containing groups are introduced . The C-NO2 bond is the trigger bond of all the studied compounds .

Action Environment

The action of 1,3,5,7-Tetranitroadamantane can be influenced by environmental factors. For instance, the compound’s detonation properties can be affected by temperature and pressure . Additionally, the compound’s stability can be influenced by environmental conditions .

属性

IUPAC Name |

1,3,5,7-tetranitroadamantane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O8/c15-11(16)7-1-8(12(17)18)4-9(2-7,13(19)20)6-10(3-7,5-8)14(21)22/h1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGOQKNQVXMIWDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC3(CC1(CC(C2)(C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes to obtain 1,3,5,7-Tetranitroadamantane?

A1: 1,3,5,7-Tetranitroadamantane can be synthesized through several routes. One method involves the photochemical reaction of 1-adamantanecarboxylic acid with oxalyl chloride, followed by the conversion of the resulting chlorocarbonyl groups to nitro groups. [] Another approach utilizes a modified Sollott's route, starting from adamantane and proceeding through bromination, halogen-exchange iodation, amidation, hydrolysis, and oxidation. Notably, the amidation step in this modified route can be significantly accelerated using AIBN as a catalyst, reducing the reaction time and increasing the yield compared to the photochemical method. []

Q2: How is the structure of 1,3,5,7-Tetranitroadamantane characterized?

A2: The molecular formula of 1,3,5,7-Tetranitroadamantane is C10H12N4O8, and its molecular weight is 316.23 g/mol. [] Structural characterization can be achieved using techniques like X-ray crystallography. Studies have revealed that the molecule possesses tetragonal crystal symmetry (space group P42/IC), similar to the low-temperature form of unsubstituted adamantane. [] The nitro groups in the molecule are slightly rotated from a symmetrical eclipsed position relative to the adjacent cage bonds. []

Q3: What insights can mass spectrometry provide about 1,3,5,7-Tetranitroadamantane?

A3: Tandem mass spectrometry, particularly collisionally induced dissociation (CID), offers valuable insights into the fragmentation pathways of 1,3,5,7-Tetranitroadamantane. Research indicates that the fragmentation process initiates with the sequential loss of NO2 groups. This is followed by the breakdown of the hydrocarbon structure. [] These findings contribute to a deeper understanding of the compound's behavior under mass spectrometry conditions.

Q4: Are there any alternative synthetic approaches to 1,3,5,7-Tetranitroadamantane that utilize 1,3,5,7-tetraaminoadamantane as a precursor?

A4: Yes, research indicates that 1,3,5,7-tetraaminoadamantane can serve as a precursor for synthesizing 1,3,5,7-Tetranitroadamantane. [] While specific details about this synthetic route require further exploration within the cited reference, it highlights the versatility of 1,3,5,7-tetraaminoadamantane as a starting material for obtaining 1,3,5,7-Tetranitroadamantane.

Q5: What is the significance of studying the structure and properties of 1,3,5,7-Tetranitroadamantane?

A5: Research on 1,3,5,7-Tetranitroadamantane and other nitroadamantanes contributes to a library of structural parameters for energetic organic substituents. [] This knowledge is crucial for evaluating and refining semi-empirical parameters used in computational chemistry methods, such as quantum chemistry and conformational energy analysis, to predict the properties of nitro-organic compounds. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Aminopentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylic acid](/img/structure/B3330810.png)